molecular formula C14H11ClN2O2S B567461 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole CAS No. 1227269-24-0

1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole

Cat. No. B567461
CAS RN: 1227269-24-0
M. Wt: 306.764
InChI Key: QXAFOQNEYVSHHA-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a heterocyclic compound that contains a sulphonyl group, a chloro group, and an azaindole ring.

Scientific Research Applications

1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential precursor for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammatory cytokine production. It has also been reported to inhibit the growth of weeds by interfering with the synthesis of essential plant proteins.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole has been reported to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of certain enzymes, as mentioned above. Physiologically, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole in lab experiments is its high purity and good yields when synthesized using the method described above. Another advantage is its potential applications in various fields, as discussed earlier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole. One direction is to further investigate its potential applications in medicine, agriculture, and materials science. Another direction is to investigate its mechanism of action in more detail to optimize its use in lab experiments. Additionally, research could focus on synthesizing novel derivatives of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole to explore their potential applications.

Synthesis Methods

The synthesis of 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole involves the reaction of 5-chloro-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate that undergoes elimination of hydrogen chloride to form the final product. This method has been reported to yield high purity and good yields of the final product.

properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFOQNEYVSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178673
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1227269-24-0
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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